Altered pKa Profile vs. Glutaric Acid
The electron-donating effect of the two methyl groups at the C-3 position significantly alters the acidic properties of 3,3-dimethylglutaric acid compared to the parent, unsubstituted glutaric acid. The first dissociation constant (pKa1) is lowered by 0.64 units (3.70 vs. 4.34), while the second dissociation constant (pKa2) is raised by 0.93 units (6.34 vs. 5.41), indicating a substantial shift in the compound's acid-base behavior [1]. This difference is critical for applications where precise pH control or ionization state is required.
| Evidence Dimension | Acid Dissociation Constant (pKa) |
|---|---|
| Target Compound Data | pKa1 = 3.70, pKa2 = 6.34 |
| Comparator Or Baseline | Glutaric acid: pKa1 = 4.34, pKa2 = 5.41 |
| Quantified Difference | ΔpKa1 = -0.64; ΔpKa2 = +0.93 |
| Conditions | 25°C in aqueous solution |
Why This Matters
This difference directly impacts the compound's behavior in buffered solutions, mobile phases for HPLC, and as a component in pH-sensitive formulations, making 3,3-dimethylglutaric acid a distinct entity from the parent compound for method development and product formulation.
- [1] DrugFuture. Glutaric Acid. View Source
